Paliperidona-d4

Descripción general

Descripción

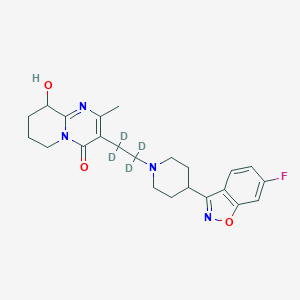

Paliperidona-d4 es una forma deuterada de paliperidona, un fármaco antipsicótico atípico utilizado principalmente en el tratamiento de la esquizofrenia y el trastorno esquizoafectivo. Los átomos de deuterio en la this compound reemplazan los átomos de hidrógeno, lo que la convierte en un estándar interno útil en espectrometría de masas para la cuantificación de la paliperidona .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Paliperidone-d4 is instrumental in studying the pharmacokinetics (PK) and pharmacodynamics (PD) of antipsychotic medications. The deuterated compound allows researchers to trace drug metabolism and distribution more accurately due to its distinct mass signature in mass spectrometry.

- Case Study : A study utilized paliperidone-d4 in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify paliperidone levels in human plasma. This method demonstrated high sensitivity and specificity, making it suitable for therapeutic drug monitoring (TDM) in clinical settings .

Development of Novel Drug Formulations

Paliperidone-d4 is also used in the formulation of advanced drug delivery systems. For instance, researchers have developed mucoadhesive nanoemulsions of paliperidone to enhance brain bioavailability.

- Research Findings : A study reported that a mucoadhesive nanoemulsion containing paliperidone significantly improved the drug's bioavailability when administered intranasally. This approach aims to bypass the blood-brain barrier effectively, enhancing therapeutic outcomes for schizophrenia treatment .

Therapeutic Drug Monitoring (TDM)

The use of paliperidone-d4 in dried blood spot (DBS) sampling has emerged as a promising tool for TDM. This method allows for easier collection and analysis of samples, facilitating better adherence monitoring and dose adjustments.

- Analytical Performance : A study validated a DBS method for monitoring several antipsychotics, including paliperidone. The results indicated good correlation between DBS and plasma concentrations, suggesting that DBS could be a viable alternative for routine TDM in psychiatric care .

Behavioral Studies in Animal Models

Paliperidone-d4 has been employed in behavioral studies using animal models to assess its effects on cognitive functions related to schizophrenia.

- Experimental Findings : In a maternal immune activation mouse model, administration of paliperidone-d4 improved spatial working memory in T-maze tasks, indicating potential cognitive benefits associated with this compound .

Comparison with Other Antipsychotics

Research involving paliperidone-d4 often includes comparisons with other antipsychotic medications to evaluate efficacy and safety profiles.

- Clinical Insights : Long-acting injectable formulations of paliperidone have shown superior compliance rates compared to oral medications. Studies indicate that patients receiving paliperidone are less likely to relapse due to medication non-compliance, underscoring the importance of effective delivery systems .

Summary Table of Applications

Mecanismo De Acción

La paliperidona-d4, al igual que la paliperidona, ejerce sus efectos antagonizando los receptores de dopamina D2 y serotonina 5-HT2A. Este antagonismo dual ayuda a equilibrar los niveles de neurotransmisores en el cerebro, lo cual es crucial para controlar los síntomas de la esquizofrenia y el trastorno esquizoafectivo. Además, la this compound interactúa con los receptores alfa-adrenérgicos e histamínicos, contribuyendo a sus efectos terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de paliperidona-d4 implica la incorporación de átomos de deuterio en la molécula de paliperidona. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan átomos de hidrógeno específicos con deuterio. El proceso a menudo comienza con la síntesis de precursores deuterados, seguidos de su incorporación en la estructura de paliperidona a través de diversas reacciones orgánicas como alquilación, reducción y ciclización .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) para monitorear la síntesis y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La paliperidona-d4 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Halogenos como cloro o bromo en presencia de un catalizador.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir alcoholes deuterados .

Comparación Con Compuestos Similares

Compuestos similares

Risperidona: El compuesto principal de la paliperidona, también utilizado como antipsicótico.

Olanzapina: Otro antipsicótico atípico con un mecanismo de acción similar.

Quetiapina: Utilizado para el tratamiento de la esquizofrenia y el trastorno bipolar.

Singularidad

La paliperidona-d4 es única debido a su etiquetado con deuterio, lo que mejora su estabilidad y la convierte en un estándar interno ideal para fines analíticos. Esta sustitución isotópica no altera significativamente las propiedades farmacológicas del compuesto, lo que permite su uso efectivo en diversas aplicaciones de investigación .

Actividad Biológica

Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. This article explores the biological activity of paliperidone-d4, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Paliperidone-d4

Paliperidone-d4 is characterized by the substitution of four hydrogen atoms with deuterium, which can enhance its metabolic stability and pharmacokinetic properties. As an active metabolite of risperidone, paliperidone exhibits a complex profile involving multiple neurotransmitter systems, including dopamine and serotonin receptors.

Pharmacological Profile

Paliperidone-d4 acts primarily as an antagonist at various receptors:

- Dopamine Receptors : Primarily D2 receptor antagonism, which is crucial for its antipsychotic effects.

- Serotonin Receptors : Antagonism at 5-HT2A receptors contributes to reducing extrapyramidal side effects.

- Adrenergic Receptors : It also has activity at α1 and α2 adrenergic receptors, which may influence mood and anxiety levels.

- Histaminergic Receptors : Antagonism at H1 receptors can lead to sedation.

Research indicates that paliperidone-d4 may exert anti-inflammatory effects through modulation of the Toll-like receptor 4 (TLR-4) pathway. A study demonstrated that paliperidone prevented TLR-4 activation and subsequent neuroinflammation in rat models subjected to stress. This suggests a potential role for paliperidone in addressing neuroinflammatory components associated with psychiatric disorders .

Table 1: Summary of Biological Activities

Efficacy in Schizophrenia Management

A retrospective observational study assessed the effectiveness of paliperidone palmitate (PP), a long-acting injectable form of paliperidone, on hospitalization rates among patients with schizophrenia. The study reported a significant reduction in acute inpatient admissions from an average of 0.86 to 0.23 per year following the initiation of PP treatment (P=0.001) . This underscores the potential benefits of long-term treatment strategies involving paliperidone formulations.

Safety Profile in Elderly Patients

A case study involving an elderly patient with treatment-resistant schizophrenia highlighted the safety and efficacy of paliperidone palmitate. The patient experienced improved control over psychotic symptoms without significant adverse effects during a treatment duration averaging 14 months . This suggests that paliperidone may be a viable option for populations that are often difficult to treat due to age-related sensitivities to medication.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the actions of paliperidone-d4:

- Neuroinflammation Regulation : Paliperidone was shown to modulate inflammatory markers such as TNF-α and IL-1β through inhibition of the NF-κB signaling pathway, which is activated by TLR-4 .

- Gut-Brain Axis Interaction : The compound appears to influence gut permeability and inflammation, suggesting a link between gastrointestinal health and mental health outcomes .

- Pharmacokinetics : The deuterated form may exhibit altered pharmacokinetics, potentially leading to more stable plasma concentrations and improved therapeutic outcomes compared to non-deuterated forms .

Propiedades

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649386 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-55-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?

A: Paliperidone-d4 is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like Paliperidone-d4 helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].

Q2: How does the use of Paliperidone-d4 contribute to the validation of the LC-MS/MS method described in the paper?

A2: The inclusion of Paliperidone-d4 is crucial for method validation in several ways:

- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of Paliperidone-d4, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].

- Recovery Assessment: The similar extraction efficiencies of Paliperidone and Paliperidone-d4 allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].

- Linearity and Range: The use of Paliperidone-d4 contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.